molecular formula C19H18ClN3O3 B3636326 (E)-1-[4-(3-CHLOROPHENYL)PIPERAZINO]-3-(2-NITROPHENYL)-2-PROPEN-1-ONE

(E)-1-[4-(3-CHLOROPHENYL)PIPERAZINO]-3-(2-NITROPHENYL)-2-PROPEN-1-ONE

Cat. No.: B3636326
M. Wt: 371.8 g/mol
InChI Key: PMQUKMGMKMWSEY-CMDGGOBGSA-N
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Description

(E)-1-[4-(3-CHLOROPHENYL)PIPERAZINO]-3-(2-NITROPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a 2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(3-CHLOROPHENYL)PIPERAZINO]-3-(2-NITROPHENYL)-2-PROPEN-1-ONE typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone are reacted in the presence of a base to form the desired product. For this compound, 3-chlorobenzaldehyde and 2-nitroacetophenone are used as starting materials. The reaction is carried out in ethanol with a base such as sodium hydroxide at room temperature .

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(3-CHLOROPHENYL)PIPERAZINO]-3-(2-NITROPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding N-oxides.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Reduction: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Reduction: Formation of the corresponding amine.

    Oxidation: Formation of N-oxides.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-[4-(3-CHLOROPHENYL)PIPERAZINO]-3-(2-NITROPHENYL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a subject of interest in medicinal chemistry.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its chemical reactivity allows for the creation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (E)-1-[4-(3-CHLOROPHENYL)PIPERAZINO]-3-(2-NITROPHENYL)-2-PROPEN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to a receptor and modulate its activity, resulting in a therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-[4-(3-CHLOROPHENYL)PIPERAZINO]-3-(2-NITROPHENYL)-2-PROPEN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c20-16-5-3-6-17(14-16)21-10-12-22(13-11-21)19(24)9-8-15-4-1-2-7-18(15)23(25)26/h1-9,14H,10-13H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQUKMGMKMWSEY-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C=CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)/C=C/C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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